molecular formula C12H7Br2IN4 B11790284 4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11790284
M. Wt: 493.92 g/mol
InChI Key: QEYORPGRCJSKSL-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a suitable azide and alkyne, followed by a 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition) to form the triazole ring . The reaction conditions often involve the use of copper(I) catalysts and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its binding affinity and specificity . The triazole ring also plays a crucial role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The specific substitution pattern also contributes to its distinct biological and chemical properties .

Properties

Molecular Formula

C12H7Br2IN4

Molecular Weight

493.92 g/mol

IUPAC Name

4,6-dibromo-2-(3-iodophenyl)benzotriazol-5-amine

InChI

InChI=1S/C12H7Br2IN4/c13-8-5-9-12(10(14)11(8)16)18-19(17-9)7-3-1-2-6(15)4-7/h1-5H,16H2

InChI Key

QEYORPGRCJSKSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2N=C3C=C(C(=C(C3=N2)Br)N)Br

Origin of Product

United States

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